molecular formula C10H13N3O B1492327 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol CAS No. 2098110-61-1

1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol

Cat. No.: B1492327
CAS No.: 2098110-61-1
M. Wt: 191.23 g/mol
InChI Key: WKMMEEBTYMNZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to a pyrimidinyl ring and an azetidinol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidinyl ring. Subsequent functionalization introduces the cyclopropyl group and the azetidinol moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

  • Industry: It can be utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol can be compared to other similar compounds, such as 1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid and 1-(6-cyclopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-8-4-13(5-8)10-3-9(7-1-2-7)11-6-12-10/h3,6-8,14H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMMEEBTYMNZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol
Reactant of Route 6
1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.